Fenazaquin (CAS 120928-09-8) is a highly lipophilic (LogP 5.51) quinazoline-class acaricide and insecticide that functions as a Mitochondrial Electron Transport Inhibitor (METI) at Complex I . It is primarily procured for agricultural and apicultural formulations due to its quantifiable knockdown effect on motile mite stages and ovicidal properties. Its extremely low water solubility (0.1-0.2 ppm) and high solubility in organic solvents (e.g., >600 g/L in dichloromethane) facilitate straightforward processing into stable suspension concentrates (SC) and emulsifiable concentrates for industrial scale applications [1].
Substituting Fenazaquin with other METI acaricides like Pyridaben or Fenpyroximate is often unviable due to divergent cross-resistance profiles and target-site binding nuances [1]. Although they share the same overarching mechanism of Complex I inhibition, Fenazaquin exhibits a significantly lower resistance ratio in field-pressured mite populations compared to its pyridazinone and pyrazole counterparts [1]. Furthermore, its specific toxicokinetic profile allows for quantifiable efficacy against ectoparasites like Varroa destructor while maintaining a wider safety margin for non-target species like honey bees, a balance not universally achieved by generic in-class substitutes [2].
In a field-collected strain of Tetranychus urticae exhibiting resistance to mitochondrial electron transport inhibitors, Fenazaquin demonstrated a dramatically lower resistance ratio compared to closely related in-class substitutes[1]. While Pyridaben and Fenpyroximate showed massive resistance ratios, Fenazaquin remained significantly more effective, indicating distinct metabolic detoxification or binding site interactions [1].
| Evidence Dimension | Resistance Ratio (RR) in METI-resistant T. urticae (MR-VP strain) |
| Target Compound Data | Fenazaquin RR = 35 |
| Comparator Or Baseline | Pyridaben RR = 5971; Fenpyroximate RR = 1547 |
| Quantified Difference | Fenazaquin exhibits a ~170-fold lower resistance ratio than Pyridaben and a ~44-fold lower ratio than Fenpyroximate. |
| Conditions | Foliar spray application bioassay on female adult mites from a greenhouse-collected, tebufenpyrad-pressured strain. |
Buyers managing pest populations with established METI resistance must select Fenazaquin over Pyridaben or Fenpyroximate to bypass severe cross-resistance and maintain field efficacy.
Fenazaquin was evaluated alongside 26 active ingredients for acute contact toxicity against the Varroa mite, an economically devastating honey bee parasite [1]. In semi-field mini-colony trials, Fenazaquin achieved high mite mortality while demonstrating a favorable safety profile for the host bees, outperforming many other chemical classes that either failed to control the mite or exhibited unacceptable host toxicity [1].
| Evidence Dimension | Varroa mite abundance reduction in semi-field trials |
| Target Compound Data | >80% reduction in Varroa abundance |
| Comparator Or Baseline | Fenpyroximate achieved 68% reduction under the same conditions. |
| Quantified Difference | Fenazaquin provided a 12% absolute higher reduction in Varroa abundance compared to Fenpyroximate. |
| Conditions | Semi-field trials using Varroa-infested Apis mellifera mini-colonies over a 24-hour exposure period. |
Procuring Fenazaquin provides a validated, bee-safe chemical intervention for hive management where traditional varroacides have failed due to resistance or toxicity.
Cyclamen mites are notoriously difficult to control because they reside in folded leaves and plant crowns. In greenhouse evaluations, foliar applications of Fenazaquin successfully penetrated these microhabitats to reduce mite populations, demonstrating lower injury ratings than alternative lipid biosynthesis inhibitors like spiromesifen in preventing new leaf injury[1].
| Evidence Dimension | New leaf injury rating (scale 0-3; 0 = no injury) 2 weeks post-application |
| Target Compound Data | Fenazaquin reduced injury rating to 0.25-0.5 |
| Comparator Or Baseline | Untreated control increased to 2.0; Spiromesifen-treated plants showed significantly higher injury than Fenazaquin. |
| Quantified Difference | Fenazaquin maintained near-zero leaf injury, whereas control and spiromesifen treatments resulted in progressive, severe plant damage. |
| Conditions | Greenhouse foliar application on strawberry plants infested with Phytonemus pallidus. |
Demonstrates stronger field processability in reaching hidden pests compared to alternative acaricide classes, ensuring reliable formulation performance.
As a tool compound for respiratory chain research, Fenazaquin binds to the ubiquinone-binding pocket of Complex I, physically obstructing electron transfer[1]. It exhibits ultra-low nanomolar potency, effectively halting the oxidation of NADH and depleting cellular ATP levels in neuronal models at concentrations comparable to or lower than other classical inhibitors like annonacin [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50 / EC50) |
| Target Compound Data | IC50 = 4 nM (bovine Complex I); EC50 = 45 nM (ATP reduction in neurons) |
| Comparator Or Baseline | Annonacin (EC50 = 60 nM) |
| Quantified Difference | Fenazaquin is highly potent, requiring only 4 nM to inhibit isolated Complex I and outperforming annonacin in cellular ATP reduction assays by 15 nM. |
| Conditions | In vitro assays using isolated bovine heart mitochondria and rat fetal striatal neurons. |
The ultra-low nanomolar binding affinity confirms its suitability as a highly potent analytical standard for biochemical assays studying respiratory chain function and neurotoxicity.
Fenazaquin is highly recommended for integration into rotation programs targeting Tetranychus urticae, particularly in agricultural settings where Pyridaben or Fenpyroximate resistance is already established. Its distinct binding profile allows it to bypass the severe cross-resistance mechanisms that plague other METI acaricides[1].
Due to its validated high Varroa destructor mortality and acceptable Apis mellifera safety profile, Fenazaquin is a highly suitable active ingredient for the development of in-hive strips or contact treatments. It provides a critical alternative for beekeepers managing mites resistant to pyrethroids or organophosphates [2].
In laboratory settings, Fenazaquin serves as a potent, nanomolar-affinity reference inhibitor (IC50 = 4 nM) in biochemical assays. It is utilized to study Complex I function, cellular ATP synthesis disruption, and to model neurodegenerative diseases in neuronal cell cultures [3].
With an extremely low water solubility (0.1-0.2 ppm) and a high LogP (5.51), Fenazaquin is highly compatible with the manufacturing of agricultural suspension concentrates. Its physicochemical profile ensures reliable rainfastness and prolonged foliar residual activity, making it a preferred choice for formulators over more water-soluble alternatives .
Acute Toxic;Irritant;Environmental Hazard